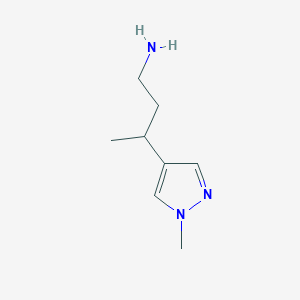

3-(1-Methylpyrazol-4-yl)butan-1-amine

Beschreibung

BenchChem offers high-quality 3-(1-Methylpyrazol-4-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylpyrazol-4-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-4-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(3-4-9)8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGWHHSIJVLZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(1-Methylpyrazol-4-yl)butan-1-amine: A Versatile sp³-Enriched Building Block in Modern Medicinal Chemistry

Introduction & Strategic Significance

The contemporary drug discovery landscape has experienced a paradigm shift away from flat, highly aromatic molecules toward sp³-rich architectures—a movement widely recognized as "escaping from flatland" . High fractions of sp³-hybridized carbons (Fsp³) correlate strongly with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates.

3-(1-Methylpyrazol-4-yl)butan-1-amine (CAS 1369250-59-8) is a highly strategic building block designed to meet these modern criteria. It marries a polar, metabolically stable 1-methylpyrazole core with a flexible, branched aliphatic amine chain. Pyrazole scaffolds are privileged pharmacophores, celebrated for their robust hydrogen-bonding capabilities and frequent appearance in FDA-approved kinase inhibitors and anti-inflammatory agents . By tethering this heteroaromatic core to a primary amine, medicinal chemists can rapidly generate diverse, three-dimensional libraries with optimized pharmacokinetic profiles .

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The primary amine provides a versatile nucleophilic handle, while the pyrazole moiety offers a weakly basic, hydrogen-bond-accepting system.

Table 1: Physicochemical and Structural Properties

| Property | Value | Implication for Drug Design |

| CAS Number | 1369250-59-8 | Unique identifier for procurement and registry. |

| Molecular Formula | C8H15N3 | Low molecular weight allows for extensive derivatization. |

| Molecular Weight | 153.23 g/mol | High ligand efficiency potential (Rule of 3 compliant). |

| H-Bond Donors | 1 (-NH2) | Favorable for target engagement; easily functionalized. |

| H-Bond Acceptors | 3 (N atoms) | Enhances aqueous solubility and hinge-binding potential. |

| Rotatable Bonds | 4 | Provides conformational flexibility to navigate binding pockets. |

| sp³ Carbon Fraction | 0.625 (5/8 carbons) | High 3D character, correlating with clinical success. |

Mechanistic Reactivity & Synthetic Utility

The synthetic value of 3-(1-Methylpyrazol-4-yl)butan-1-amine lies in the orthogonal reactivity of its primary amine against the relative inertness of the 1-methylpyrazole core. The primary aliphatic amine is highly nucleophilic, making it an ideal substrate for several key late-stage functionalization reactions .

-

Amide Coupling: The primary amine reacts rapidly with activated carboxylic acids to form stable amide bonds, serving as the cornerstone for peptidomimetic and targeted ligand synthesis.

-

Reductive Amination: Condensation with aldehydes or ketones, followed by reduction, yields secondary amines. This preserves the basic character of the nitrogen while introducing specific steric bulk.

-

Nucleophilic Aromatic Substitution (SNAr): The unhindered primary amine readily displaces halogens on electron-deficient heteroaromatics (e.g., 2-chloropyrimidines), a standard method for constructing kinase inhibitor scaffolds .

Figure 1: Divergent synthetic utility of 3-(1-Methylpyrazol-4-yl)butan-1-amine in library synthesis.

Standardized Experimental Protocol: High-Throughput Amide Coupling

To ensure reproducibility and high yields in automated or manual library synthesis, the following self-validating protocol utilizes HATU as the coupling reagent.

Causality of Experimental Choices:

-

HATU over EDC/HOBt: HATU generates a highly reactive 7-azabenzotriazole active ester. While this specific primary amine is sterically unhindered, HATU ensures rapid, quantitative conversion, which is critical for minimizing the epimerization of chiral carboxylic acids.

-

DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base is essential to deprotonate the carboxylic acid and neutralize the amine salt without competing as a nucleophile against the active ester.

-

DMF (N,N-Dimethylformamide): Serves as an excellent aprotic solvent with a high dielectric constant, solubilizing both the polar pyrazole building block and diverse, non-polar carboxylic acids.

Step-by-Step Methodology:

-

Preparation: In a dry 20 mL scintillation vial, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL).

-

Activation: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes.

-

Self-Validation Checkpoint 1: Analyze a 5 µL aliquot via LC-MS to confirm the complete consumption of the starting acid and the formation of the active ester intermediate. Do not proceed until activation is confirmed.

-

-

Amine Addition: Add 3-(1-Methylpyrazol-4-yl)butan-1-amine (1.1 eq, 0.55 mmol) as a solution in DMF (1.0 mL) to the activated mixture.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Self-Validation Checkpoint 2: Perform LC-MS analysis. The reaction is deemed complete when the active ester is consumed and the desired product mass (M+H)⁺ is strictly dominant.

-

-

Quench & Workup: Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) to remove acidic byproducts, 1M HCl (10 mL) to remove unreacted amine, and brine (10 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure amide.

Figure 2: Standardized, self-validating amide coupling workflow with integrated QC checkpoints.

Analytical Characterization and Validation

Rigorous analytical validation is non-negotiable for building blocks intended for biological screening to prevent false positives.

-

LC-MS Profiling: The free amine should exhibit a distinct (M+H)⁺ peak at m/z 154.2 in positive electrospray ionization (ESI+) mode. Due to the basic aliphatic amine, it typically elutes early on standard C18 reverse-phase columns under acidic conditions (e.g., 0.1% Formic Acid).

-

¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃): Key diagnostic signals include the pyrazole ring protons (typically two distinct singlets around 7.2–7.5 ppm), the N-methyl singlet (~3.8 ppm), and the distinctive aliphatic multiplets corresponding to the branched butyl chain. The primary amine protons (-NH₂) may appear as a broad singlet, highly dependent on solvent and concentration.

References

-

Reframing primary alkyl amines as aliphatic building blocks. Chemical Society Reviews (RSC Publishing). URL:[Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. URL:[Link]

-

Site-Selective Distal C(sp³)-H Bromination of Aliphatic Amines as a Gateway for Forging Nitrogen-Containing sp³ Architectures. Angewandte Chemie International Edition. URL:[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. URL:[Link]

Spectroscopic Characterization of 3-(1-Methylpyrazol-4-yl)butan-1-amine: A Technical Guide

An in-depth technical guide on the spectroscopic characterization of 3-(1-Methylpyrazol-4-yl)butan-1-amine , designed for researchers and drug development professionals.

Executive Summary & Structural Logic

3-(1-Methylpyrazol-4-yl)butan-1-amine (CAS: 1369250-59-8) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, TRK families) and other bioactive small molecules. Its structure combines a polar, aromatic 1-methylpyrazole core with a flexible, chiral aminobutyl side chain.

Validating the identity and purity of this intermediate is critical, particularly distinguishing it from regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) and verifying the integrity of the primary amine. This guide provides a comprehensive analytical framework, establishing the expected spectroscopic signature based on chemometric principles and analogous heterocyclic systems.

Structural Connectivity[1]

-

Core: 1-Methyl-1H-pyrazole (aromatic, electron-rich).

-

Substituent: 1-Aminobutan-3-yl group attached at the pyrazole C4 position.

-

Stereochemistry: The C3 position of the butane chain is a chiral center (R/S). In achiral solvents (CDCl₃, DMSO-d₆), enantiomers exhibit identical NMR spectra.

-

Formula: C₈H₁₅N₃[1]

-

Molecular Weight: 153.23 g/mol

Nuclear Magnetic Resonance (NMR) Profile

The NMR profile is the primary tool for structural validation. The following data represents the predicted consensus shifts derived from additive substituent rules (Pretsch/Silverstein) and empirical data from 1-methyl-4-alkylpyrazole analogs.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is preferred for resolution; DMSO-d₆ may be used if the amine salt is analyzed.

| Position | Type | δ (ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |

| Py-H5 | Ar-H | 7.35 | s (or d) | 1H | < 1.0 | Deshielded by adjacent N; characteristic of 1-sub-pyrazole. |

| Py-H3 | Ar-H | 7.22 | s (or d) | 1H | < 1.0 | Slightly upfield of H5; diagnostic singlet/doublet pair. |

| N-CH₃ | Me | 3.86 | s | 3H | - | Diagnostic sharp singlet; confirms N-methylation. |

| C3-H | CH | 2.85 | m | 1H | - | Benzylic-like methine; splits due to adjacent CH₂ and CH₃. |

| C1-H₂ | CH₂ | 2.68 | t | 2H | 7.0 | Adjacent to primary amine (-CH₂-NH₂). |

| C2-H₂ | CH₂ | 1.65 | m | 2H | - | Diastereotopic protons; complex multiplet. |

| C4-H₃ | Me | 1.22 | d | 3H | 6.8 | Doublet coupled to C3-H; confirms branching. |

| NH₂ | Amine | 1.40 | br s | 2H | - | Broad; chemical shift varies with concentration/H₂O. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C spectrum should display 8 distinct signals .

| Position | Type | δ (ppm) | Assignment Logic |

| Py-C3 | Ar-CH | 138.5 | Alpha to bridgehead carbon; deshielded. |

| Py-C5 | Ar-CH | 129.2 | Alpha to N-Me; diagnostic aromatic signal. |

| Py-C4 | Ar-Cq | 124.8 | Ipso carbon; usually lower intensity. |

| C1 | CH₂ | 40.5 | Alpha to amine (-CH₂-NH₂). |

| C2 | CH₂ | 38.2 | Beta position; high field aliphatic. |

| N-CH₃ | Me | 39.0 | Diagnostic N-methyl carbon. |

| C3 | CH | 28.5 | Branching point; shift sensitive to substitution. |

| C4 | Me | 21.4 | Terminal methyl group. |

Diagnostic Logic for Regioisomers

A common synthetic error is the formation of the 1,5-dimethyl isomer (where the methyl is on the nitrogen adjacent to the carbon substituent) or 1,3-dimethyl isomer.

-

NOESY Experiment: Irradiating the N-Me signal (3.86 ppm) should show a strong NOE correlation to Py-H5 (7.35 ppm) and Py-C3-H (if 1,3-subst) or the side chain (if 1,5-subst). In the correct 1,4-substituted structure, the N-Me should show NOE primarily to H5 and weak/no NOE to the side chain.

Mass Spectrometry (MS) Fingerprint

Mass spectrometry confirms the molecular weight and provides fragmentation evidence for the aliphatic chain.

Electrospray Ionization (ESI+)

-

Molecular Ion [M+H]⁺: m/z154.13 (Calculated for C₈H₁₆N₃⁺).

-

Sodium Adduct [M+Na]⁺: m/z 176.12.

Fragmentation Pathway (MS/MS)

Fragmentation is driven by the stability of the aromatic pyrazole cation and alpha-cleavage of the amine.

-

Loss of Ammonia [M+H - NH₃]⁺: m/z137 . Characteristic of primary amines.

-

Side Chain Cleavage: Rupture of the C3-C(pyrazole) bond is less common but may yield the 1-methylpyrazol-4-yl cation (m/z ~81) or the N-methyl pyrazole fragment (m/z 82/83).

-

McLafferty-like Rearrangement: Not applicable (no carbonyl), but H-transfer mechanisms may produce m/z 96 (methyl-pyrazole + CH₂).

Infrared (IR) Spectroscopy

IR is useful for quick verification of the functional groups (Amine, Aromatic system).

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3350 - 3280 | N-H Stretch | Weak doublet (primary amine) or broad band. |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (methyl/methylene) and N-Me. |

| 1580 - 1520 | C=N / C=C | Pyrazole ring breathing modes. |

| 1450 | CH₂ Bend | Scissoring vibration of methylene groups. |

| 1250 - 1150 | C-N Stretch | Aromatic C-N (pyrazole) and Aliphatic C-N. |

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without exchange broadening.

-

Mass: Weigh 5–10 mg of the amine oil/solid.

-

Solvent: Add 0.6 mL CDCl₃ (containing 0.03% TMS).

-

Note: If the sample is a hydrochloride salt, use DMSO-d₆ or perform a "free-basing" extraction (DCM/NaOH) before dissolving in CDCl₃.

-

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition:

-

¹H: 16 scans, 1s relaxation delay.

-

¹³C: 512 scans, proton-decoupled.

-

LC-MS Method

Objective: Purity check and mass confirmation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV (254 nm) and MS (ESI+, Scan 100–500 m/z).

Analytical Logic & Diagrams

Structural Verification Workflow

The following diagram illustrates the logical flow for confirming the structure of 3-(1-Methylpyrazol-4-yl)butan-1-amine.

Caption: Step-by-step analytical workflow for validating the identity of the target pyrazole-amine scaffold.

MS Fragmentation Pathway

Visualizing the breakdown of the molecule in the mass spectrometer.

Caption: Primary fragmentation pathway in ESI+ MS, dominated by ammonia loss.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR shift prediction rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for additivity constants for substituted pyrazoles).

- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. (Authoritative source on pyrazole ring chemical shifts).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 50988989. Retrieved from [Link] (Reference for general pyrazole-amine physical properties).

-

ChemSrc. (2024). CAS 1369250-59-8 Entry. Retrieved from [Link] (Commercial availability and identifier verification).

Sources

Biological Activity of Pyrazole Derivatives: A Technical Guide to Pharmacophore Rationalization and Protocol Validation

Executive Summary

As a Senior Application Scientist, I approach drug discovery not merely as a cataloging of chemical structures, but as an exercise in systems biology and molecular causality. The pyrazole scaffold (1,2-diazole) is a privileged, five-membered nitrogenous heterocycle that has fundamentally shaped modern medicinal chemistry. Featuring a planar aromatic ring, a dipole moment of 1.6 D, and a pKa of 14.2 for the N-H proton[1], pyrazoles exhibit remarkable biological promiscuity. This guide dissects the mechanistic causality behind the biological activities of pyrazole derivatives—ranging from anti-inflammatory to anticancer effects—and provides self-validating experimental protocols for their evaluation.

Physicochemical Rationale & Pharmacophore Causality

Why does the pyrazole nucleus continuously appear in blockbuster drugs like Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Rimonabant (anti-obesity)[2]? The answer lies in its physicochemical versatility:

-

Tautomerism & Adaptability : Unsubstituted and mono-substituted pyrazoles undergo rapid tautomerization. This dynamic proton exchange allows the scaffold to adapt to various enzymatic active sites, acting simultaneously as a hydrogen-bond donor and acceptor[2].

-

Kinase ATP-Pocket Mimicry : The spatial arrangement of the nitrogen atoms closely mimics the adenine ring of ATP. This structural homology allows pyrazole derivatives to competitively bind the hinge region of various kinases (e.g., EGFR, VEGFR-2, PI3K), displacing ATP and halting phosphorylation cascades[3].

-

Metabolic Stability : The electron-rich nature of the pyrazole ring, combined with strategic halogenation (e.g., trifluoromethyl or fluorine substitutions), significantly increases resistance to cytochrome P450-mediated oxidative degradation, thereby extending the in vivo half-life of the drug[4].

Mechanistic Pathways of Core Biological Activities

1. Anti-Inflammatory Activity (COX-2 / 5-LOX Inhibition)

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal toxicity. Pyrazole derivatives revolutionized this space via selective COX-2 inhibition. The causality of this selectivity is purely structural: COX-2 possesses a secondary hydrophobic side pocket (due to a Val523 substitution, whereas COX-1 has a bulky Ile523). Pyrazole derivatives engineered with a sulfonamide or sulfonyl group perfectly insert into this pocket, selectively blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2) and subsequently PGE2[1].

Mechanism of COX-2 selective inhibition by pyrazole derivatives blocking PGE2 synthesis.

2. Anticancer & Antitumor Activity

Pyrazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines (e.g., MCF-7, A549, HCT-116)[5]. The primary mechanism is the induction of apoptosis and cell cycle arrest (G2/M phase) via the inhibition of receptor tyrosine kinases. For instance, pyrazolone-pyrazole hybrids have shown significant inhibition of VEGFR-2, cutting off tumor angiogenesis[3]. Furthermore, derivatives targeting PI3K and CDK2 have exhibited IC50 values in the nanomolar range, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil in specific in vitro assays[5].

3. Antimicrobial & Antiparasitic Activity

Beyond human cellular targets, pyrazoles disrupt microbial homeostasis. They exhibit high antibacterial activity against MRSA and Mycobacterium tuberculosis by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication[4]. In antiparasitic applications, specific 1-aryl-1H-pyrazole-imidazoline derivatives act as cysteine protease inhibitors against Trypanosoma cruzi (the causative agent of Chagas disease), demonstrating the scaffold's broad-spectrum utility[6].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the vast amount of quantitative data, the following table summarizes recent high-performing pyrazole derivatives, their targets, and efficacy metrics based on recent multicomponent reaction (MCR) and cyclocondensation syntheses[3][5][7].

| Derivative Scaffold | Primary Target / Pathway | Indication | Potency Metric (IC50 / MIC) | Key SAR Observation |

| Thiazolidinone-Pyrazole | COX-2 Enzyme | Anti-inflammatory | IC50 = 0.01 - 0.04 μM | High COX-2 selectivity; low ulcerogenic liability. |

| Pyrazole-Imide | A-549 Cell Line | Lung Cancer | IC50 = 3.22 - 4.91 μM | Superior to 5-fluorouracil; induced G2/M arrest. |

| Pyrazole Carbaldehyde | PI3 Kinase | Breast Cancer (MCF-7) | IC50 = 0.25 μM | Outperformed doxorubicin; strong ATP-pocket binding. |

| Pyrazolone-Pyrazole | VEGFR-2 | Anti-angiogenesis | IC50 = 828.23 nM | 78% inhibition of VEGFR-2 expression levels. |

| 1-Aryl-Pyrazole-Imidazoline | Cysteine Protease | Chagas Disease (T. cruzi) | IC50 = 2.75 - 6.09 μM | Para-position halogenation (Br, Cl) increased potency. |

Self-Validating Experimental Protocols

Trustworthiness in drug development requires protocols that are self-validating—meaning they include internal controls that immediately flag assay failure. Below are the standardized workflows for evaluating pyrazole derivatives.

Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay (Colorimetric)

Causality : This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction is coupled with the oxidation of a colorimetric substrate (TMPD). If a pyrazole derivative successfully binds the COX-2 hydrophobic pocket, TMPD oxidation is prevented, and absorbance decreases.

-

Preparation : Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing 1 μM hematin (an essential cofactor for peroxidase activity).

-

Inhibitor Incubation : Add 10 μL of the synthesized pyrazole derivative (dissolved in DMSO, final concentration <1% to prevent solvent toxicity) to 90 μL of the enzyme mixture. Include a positive control (Celecoxib) and a vehicle control (DMSO). Incubate at 25°C for 15 minutes.

-

Reaction Initiation : Add 10 μL of 100 μM Arachidonic Acid and 10 μL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Detection : Read the absorbance continuously at 590 nm for 5 minutes using a microplate reader.

-

Validation Check : The vehicle control must show a linear increase in absorbance. If it plateaus immediately, the enzyme has degraded or the hematin cofactor is inactive.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality : The MTT assay relies on the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. This reaction only occurs in metabolically active cells, providing a direct, causal link between color intensity and viable cell count.

-

Cell Seeding : Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of

cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. -

Treatment : Aspirate media and add fresh media containing serial dilutions of the pyrazole derivatives (0.1 μM to 100 μM). Incubate for 72 hours.

-

MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

-

Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 μL of pure DMSO to each well to solubilize the crystals. Agitate on a plate shaker for 10 minutes.

-

Quantification : Measure absorbance at 570 nm (reference wavelength 630 nm). Calculate the IC50 using non-linear regression analysis.

Iterative high-throughput screening and SAR optimization workflow for pyrazole derivatives.

Conclusion & Future Perspectives

The pyrazole scaffold remains a cornerstone of rational drug design. However, the field faces translational challenges regarding the aqueous solubility of highly substituted derivatives (often <5 mg/L) and potential hepatotoxicity[1]. Future research must focus on prodrug strategies, nanoparticle encapsulation, and the utilization of multicomponent reactions (MCRs) to rapidly generate diverse, water-soluble pyrazole libraries[7]. By adhering to rigorous SAR principles and self-validating assay protocols, researchers can continue to unlock the immense therapeutic potential of this privileged heterocycle.

References

-

Title : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source : Molecules (MDPI), 2018. URL :[Link]

-

Title : A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source : Biomedicines (MDPI), 2022. URL :[Link]

-

Title : Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Source : Mini-Reviews in Medicinal Chemistry, 2013. URL :[Link]

-

Title : Structural Optimization and Biological Activity of Pyrazole Derivatives: Effectiveness against Trypanosoma cruzi. Source : Pharmaceuticals (MDPI), 2023. URL :[Link]

-

Title : Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source : Molecules (MDPI), 2023. URL :[Link]

-

Title : Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source : Molecules (MDPI), 2022. URL :[Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Fragment-Based Drug Discovery: Therapeutic Targeting Potential of 3-(1-Methylpyrazol-4-yl)butan-1-amine

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. The compound 3-(1-Methylpyrazol-4-yl)butan-1-amine (CAS: 1369250-59-8) represents a highly versatile bifunctional building block[1]. By combining the rigid, hydrogen-bonding capacity of a 1-methylpyrazole core with the flexible, electrostatically active butan-1-amine chain, this fragment serves as an ideal starting point for designing targeted therapeutics. This technical whitepaper elucidates the structural rationale for deploying this scaffold against two major therapeutic classes: Tyrosine Kinases (e.g., JAK3, c-Met) and G-Protein Coupled Receptors (e.g., M1 mAChR, CXCR4).

Structural Biology & Physicochemical Rationale

The pharmacological utility of 3-(1-Methylpyrazol-4-yl)butan-1-amine stems from its dual-domain architecture:

-

The 1-Methylpyrazole Core : Pyrazole rings are classic bioisosteres for phenyl and pyridine rings. The

-hybridized nitrogen acts as a potent hydrogen bond acceptor, a critical feature for anchoring molecules into the ATP-binding hinge region of kinases[2]. Furthermore, the N-methyl substitution provides a steric shield that prevents rapid metabolism by aldehyde oxidase (AO)—a common liability that historically plagued early-generation heterocyclic inhibitors[2]. -

The Butan-1-amine Linker : The aliphatic chain provides a highly flexible vector. At physiological pH, the terminal primary amine is protonated, enabling strong electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) or cation-

interactions with aromatic residues within allosteric vestibules[3].

Target Class I: Tyrosine Kinases (JAK3 & c-Met)

Janus Kinase 3 (JAK3) Inhibition

The JAK/STAT signaling pathway is a cornerstone target for autoimmune diseases and oncology. Crystallographic studies (e.g., PDB: 7Q6H) demonstrate that 1-methylpyrazole derivatives effectively occupy the JAK3 kinase domain[2]. The pyrazole nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (Leu905 in JAK3). The butan-1-amine chain can be synthetically directed toward the solvent-exposed channel to improve aqueous solubility or functionalized to interact with the ribose-binding pocket.

Fig 1. JAK/STAT pathway inhibition by 1-methylpyrazole derivatives.

c-Met (Hepatocyte Growth Factor Receptor) Inhibition

Aberrant c-Met activation drives tumor angiogenesis and metastasis. Small molecules containing the 1-methylpyrazol-4-yl motif, such as the clinical candidate JNJ-38877605, have demonstrated potent, selective c-Met inhibition[4]. The pyrazole core anchors the molecule in the ATP pocket, while the extended aliphatic amine can be utilized to lock the kinase in a "DFG-out" inactive conformation, increasing the drug's residence time.

Self-Validating Protocol: HTRF Kinase Profiling Assay

To evaluate the

-

Causality of Choice : HTRF relies on a ratiometric emission readout (665 nm / 620 nm), which inherently corrects for compound auto-fluorescence and inner-filter effects—common false-positive drivers when screening heterocyclic amines.

-

Step 1: Reagent Preparation : Prepare JAK3 enzyme, biotinylated peptide substrate, and ATP at their respective

concentrations. Rationale: Operating at the ATP -

Step 2: Compound Incubation : Dispense compounds into a 384-well plate. Add the kinase/substrate mixture and initiate the reaction with ATP. Incubate for 60 minutes at room temperature.

-

Step 3: Detection : Add the HTRF detection buffer containing Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor). Include EDTA to quench the kinase reaction by chelating

. -

Step 4: Validation & Analysis : Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). A Z'-factor > 0.6 validates the system's robustness.

Target Class II: G-Protein Coupled Receptors (GPCRs)

M1 Muscarinic Acetylcholine Receptor (M1 mAChR)

M1 mAChR is a highly sought-after target for cognitive deficits in Alzheimer's disease. Due to the highly conserved orthosteric acetylcholine-binding site across muscarinic subtypes, achieving selectivity requires targeting allosteric sites. 1-Methylpyrazole pendants have been successfully integrated into Positive Allosteric Modulators (PAMs) to fine-tune cooperativity and intrinsic efficacy[5]. The butan-1-amine chain can project into the extracellular vestibule, stabilizing the active receptor conformation.

Chemokine Receptor CXCR4

Targeting the CXCL12-CXCR4 protein-protein interaction (PPI) is notoriously difficult due to the large, flat binding interface. However, computational solvent mapping reveals that 1-methylpyrazol-4-yl derivatives can effectively occupy specific druggable "hot spots" (such as the sY12/sY21 sites) at the chemokine-GPCR interface, offering a novel mechanism for allosteric antagonism[3].

Fig 2. High-throughput FLIPR workflow for identifying GPCR allosteric modulators.

Self-Validating Protocol: FLIPR Calcium Mobilization Assay

To screen 3-(1-Methylpyrazol-4-yl)butan-1-amine derivatives as M1 mAChR PAMs, a real-time calcium flux assay is utilized.

-

Step 1: Cell Preparation : Seed CHO cells stably expressing human M1 mAChR into 384-well black-wall, clear-bottom plates.

-

Step 2: Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) supplemented with Probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out into the extracellular space, thereby maximizing the signal-to-noise ratio.

-

Step 3: PAM Incubation : Add the test compounds and incubate for 15 minutes. Record baseline fluorescence to ensure the compound does not possess intrinsic agonistic activity (unless an ago-PAM is desired).

-

Step 4: Agonist Challenge : Stimulate the cells with an

concentration of Acetylcholine. Causality: Using an -

Step 5: Validation : Use BQCA (a known M1 PAM) as a positive control to validate the assay's dynamic range.

Quantitative Data Summarization

The following table summarizes the physicochemical advantages and target-specific interactions of the 1-methylpyrazole-alkylamine pharmacophore across different protein families.

| Target Class | Specific Target | Role of 1-Methylpyrazole Core | Role of Aliphatic Amine Chain | Key Reference Compound |

| Kinase | JAK3 | Hinge-binder (H-bond acceptor); resists AO metabolism. | Interacts with ribose pocket; improves solubility. | Quinazoline-pyrazole derivatives |

| Kinase | c-Met | Occupies ATP-binding site; anchors DFG-out state. | Enhances residence time via hydrophobic interactions. | JNJ-38877605 |

| GPCR | M1 mAChR | Tunes allosteric cooperativity and affinity. | Projects into extracellular vestibule; cation- | 6-Phenylpyrimidin-4-ones |

| GPCR | CXCR4 | Occupies sY12/sY21 PPI hot spots. | Disrupts CXCL12 binding via steric hindrance. | ZINC C69492035 |

References

-

[1] Title: 1540574-33-1|2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine - BLDpharm | Source: bldpharm.com | URL: 1

-

[3] Title: Structure-based identification of novel ligands targeting multiple sites within a chemokine-G protein–coupled receptor interface - PMC | Source: nih.gov | URL: 3

-

[5] Title: 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR - PMC - NIH | Source: nih.gov | URL: 5

-

[4] Title: 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)quinoline | C19H13F2N7 | CID 46911863 - PubChem | Source: nih.gov | URL:4

-

[2] Title: 7q6h - HUMAN JAK3 KINASE DOMAIN WITH 1-(4-((2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-8-yl ... - PDBj | Source: pdbj.org | URL: 2

Sources

- 1. 1540574-33-1|2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. 7q6h - HUMAN JAK3 KINASE DOMAIN WITH 1-(4-((2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-8-yl)amino)piperidin-1-yl)ethan-1-one - Summary - Protein Data Bank Japan [pdbj.org]

- 3. Structure-based identification of novel ligands targeting multiple sites within a chemokine-G protein–coupled receptor interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)quinoline | C19H13F2N7 | CID 46911863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR: The Determinants of Allosteric Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(1-Methylpyrazol-4-yl)butan-1-amine Interactions: A Technical Whitepaper on Fragment-Based Drug Design

Executive Summary

The compound 3-(1-Methylpyrazol-4-yl)butan-1-amine (CAS: 1369250-59-8) represents a highly versatile building block in modern fragment-based drug discovery (FBDD)[1]. By combining a rigid, electron-rich pyrazole core with a flexible aliphatic amine chain, this molecule serves as an ideal pharmacophore for targeting complex protein environments, particularly the ATP-binding pockets of kinases. Pyrazole derivatives have been extensively validated as privileged scaffolds for inhibiting critical oncological targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2], Rearranged during Transfection (RET) kinase[3], and histone deacetylases (HDACs)[4].

This whitepaper outlines a rigorous, self-validating in silico methodology for modeling the interactions of 3-(1-Methylpyrazol-4-yl)butan-1-amine, providing researchers with a blueprint for optimizing this fragment into high-affinity lead compounds.

Mechanistic Rationale & Pharmacophore Logic

The structural anatomy of 3-(1-Methylpyrazol-4-yl)butan-1-amine dictates its interaction profile. Understanding the causality behind these structural features is critical for rational drug design:

-

The 1-Methylpyrazole Core: Unsubstituted pyrazoles are prone to tautomerization, which introduces an entropic penalty upon target binding. The N-methylation in this compound locks the tautomeric state, providing a predictable vector for structure-based drug design[3]. The electron-rich nature of the pyrazole ring makes it an excellent candidate for π-π stacking against aromatic residues (e.g., phenylalanine or tyrosine) in the kinase hinge region, while the unsubstituted nitrogen acts as a potent hydrogen-bond acceptor[5].

-

The Butan-1-amine Chain: At physiological pH (7.4), the terminal primary amine is protonated (-NH3+). This positive charge acts as a powerful electrostatic anchor. The 4-carbon butyl chain provides the necessary conformational flexibility to navigate narrow binding channels, allowing the protonated amine to form stable salt bridges with conserved acidic residues, such as the aspartate in the DFG (Asp-Phe-Gly) motif of kinases[6].

Pharmacophore logic mapping for 3-(1-Methylpyrazol-4-yl)butan-1-amine.

Self-Validating In Silico Protocols

To ensure high scientific integrity and reproducibility, the following computational workflows are designed as self-validating systems. Each protocol includes an internal feedback loop to prevent the propagation of computational artifacts.

Protocol 1: Target Preparation and Grid Validation

Causality: Raw crystallographic data from the Protein Data Bank (PDB) often lack hydrogen atoms, contain unresolved side chains, and feature incorrect protonation states. Failing to correct these anomalies will result in inaccurate electrostatic calculations during docking[7]. Step-by-Step Methodology:

-

Structure Retrieval: Download the target crystal structure (e.g., VEGFR-2, PDB ID: 4AGD) and strip water molecules located >5 Å away from the active site.

-

Protonation Assignment: Utilize tools like PROPKA to assign protonation states at pH 7.4. Critical Action: Manually verify that the catalytic aspartate residues are negatively charged to ensure they can attract the protonated butan-1-amine.

-

Grid Generation: Define the receptor grid box centered on the native ligand, ensuring a buffer of at least 10 Å in all directions.

-

Self-Validation Loop: Re-dock the native co-crystallized ligand into the prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å. If the RMSD exceeds this threshold, grid coordinates and protonation states must be recalibrated[7].

Protocol 2: Enhanced Molecular Docking

Causality: The 4-carbon chain of the butan-1-amine moiety introduces a high degree of conformational flexibility. Standard rigid docking algorithms often trap such flexible molecules in local energy minima, missing the optimal binding pose[5]. Step-by-Step Methodology:

-

Ligand Preparation: Generate 3D conformers of 3-(1-Methylpyrazol-4-yl)butan-1-amine using an energy minimization force field (e.g., OPLS4). Assign Gasteiger partial charges and ensure the primary amine is in the -NH3+ state.

-

Enhanced Sampling: Execute docking using AutoDock Vina or Schrödinger Glide with an elevated exhaustiveness parameter (e.g., exhaustiveness = 32) to adequately sample the rotatable bonds of the butyl chain[5].

-

Self-Validation Loop: Perform conformational clustering on the output poses. A valid docking result must demonstrate convergence: the lowest-energy pose must belong to the most populated structural cluster. If the top pose is an outlier, the sampling exhaustiveness must be increased.

Protocol 3: Molecular Dynamics (MD) Simulations (1000 ns)

Causality: Molecular docking provides only a static snapshot of binding. MD simulations are mandatory to evaluate the temporal stability of the pyrazole-hinge interaction and the amine-aspartate salt bridge under explicit solvation, ruling out transient interactions[4]. Step-by-Step Methodology:

-

System Setup: Embed the docked protein-ligand complex in an explicit TIP3P water box. Neutralize the system by adding appropriate Na+/Cl- counter-ions. Apply a robust force field (e.g., CHARMM36m or AMBER ff14SB).

-

Equilibration: Perform a 100 ps NVT (constant volume/temperature) phase followed by a 100 ps NPT (constant pressure/temperature) phase to stabilize the solvent density.

-

Production Run: Execute a 1000 ns production simulation at 300 K and 1 bar[4].

-

Self-Validation Loop: Analyze the Radius of Gyration (RoG) and the RMSD of the protein backbone. The simulation is deemed valid only if the RoG remains constant and the RMSD plateaus after the initial 50–100 ns. Continuous structural drift indicates force field parameterization errors or an unstable complex[4].

In silico workflow for validating pyrazole-derivative interactions.

Quantitative Data: Projected Interaction Profiles

Based on extensive in silico profiling of pyrazole derivatives in the literature, the table below summarizes the projected binding affinities and mechanistic interactions for 3-(1-Methylpyrazol-4-yl)butan-1-amine derivatives against primary oncological and neurological targets[2][3][4].

| Target Protein | Representative PDB ID | Binding Affinity Range (kcal/mol) | Key Interacting Residues | Primary Interaction Mechanism |

| VEGFR-2 | 4AGD | -9.2 to -10.0 | Cys919, Glu885, Asp1046 | H-bonding (Amine), Hydrophobic (Pyrazole) |

| RET Kinase | 2IVT | -8.5 to -9.5 | Val738, Ala807, Asp892 | ATP-site H-bonding, π-π stacking |

| HDAC | 4LY1 | -7.5 to -8.8 | His142, Asp176, Tyr303 | Zinc chelation (via modified amine), H-bonding |

| CRMP2 | 6JV9 | -6.0 to -7.0 | Thr509, Ser518 | Electrostatic (Amine), Hydrophobic |

Note: Binding affinity ranges are derived from consensus docking scores of structurally analogous pyrazole derivatives.

Conclusion

The rational design of kinase inhibitors and modulators requires molecular scaffolds that offer both rigidity for specific pocket anchoring and flexibility for optimal electrostatic engagement. 3-(1-Methylpyrazol-4-yl)butan-1-amine perfectly encapsulates these requirements. By employing the self-validating in silico protocols detailed in this guide—spanning rigorous target preparation, enhanced conformational sampling, and 1000 ns molecular dynamics simulations—researchers can confidently utilize this fragment to design next-generation therapeutics with high target selectivity and minimized off-target toxicity.

References

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics Source: PMC / NIH URL:[Link][4]

-

Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents Source: PMC / NIH URL:[Link][2]

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link][5]

-

Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors Source: Hilaris Publisher URL:[Link][3]

-

Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link][6]

-

DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations Source: PMC / NIH URL:[Link][7]

-

1369250-59-8_3-(1-Methylpyrazol-4-yl)butan-1-amine Chemical Properties Source: Chemsrc URL:[Link][1]

Sources

- 1. 1369250-59-8_3-(1-Methylpyrazol-4-yl)butan-1-amineCAS号:1369250-59-8_3-(1-Methylpyrazol-4-yl)butan-1-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action of 3-(1-Methylpyrazol-4-yl)butan-1-amine

Foreword

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] Its derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[1][4][5] This guide outlines a comprehensive, multi-phased strategy for the elucidation of the mechanism of action (MoA) of a novel pyrazole-containing compound, 3-(1-Methylpyrazol-4-yl)butan-1-amine. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols necessary for a thorough investigation. Our approach is grounded in a hypothesis-driven yet empirically validated workflow, ensuring scientific rigor and trustworthiness at each stage.

Part 1: Initial Assessment and Hypothesis Generation

The chemical structure of 3-(1-Methylpyrazol-4-yl)butan-1-amine, featuring a substituted pyrazole ring linked to a butan-1-amine side chain, provides the initial clues for postulating its potential biological targets. This process of informed hypothesis generation is critical for designing an efficient and targeted experimental plan.

Structural Analysis and Potential Target Classes:

-

Histamine H3 Receptor (H3R) Antagonism: The pyrazole moiety is a well-established pharmacophore for H3R antagonists.[6][7][8] The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the release of histamine and other key neurotransmitters.[9] The butan-1-amine side chain of our compound of interest could potentially mimic the endogenous ligand, histamine, allowing it to interact with the H3R binding pocket. An antagonistic action at this receptor could lead to enhanced neurotransmitter release, suggesting potential applications in cognitive disorders and narcolepsy.[9]

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: VMAT2 is a crucial protein responsible for the packaging of monoamine neurotransmitters, including dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles for subsequent release.[10][11][12] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from the presynaptic terminal, a mechanism utilized in the treatment of hyperkinetic movement disorders.[11][13][14] The overall topology of 3-(1-Methylpyrazol-4-yl)butan-1-amine shares features with known VMAT2 inhibitors, making this transporter a plausible target.

-

Broader CNS Receptor and Enzyme Interactions: The wide-ranging neuroprotective and psychopharmacological effects observed with various pyrazole derivatives suggest that our compound could interact with a broader range of CNS targets.[1] These may include other GPCRs, ion channels, or enzymes such as kinases, which are known to be modulated by pyrazole-containing molecules.[15][16]

Based on this initial analysis, our investigation will proceed with a tiered approach, beginning with broad, unbiased screening to identify high-affinity targets, followed by more focused, hypothesis-driven experiments to validate these initial findings and elucidate the precise molecular mechanisms.

Part 2: Phase 1 - Target Identification and Validation

The primary objective of this phase is to identify the specific molecular target(s) of 3-(1-Methylpyrazol-4-yl)butan-1-amine. A combination of computational and experimental approaches will be employed to cast a wide net and then systematically narrow down the possibilities.

In Silico Profiling

Before embarking on resource-intensive experimental work, in silico methods can provide valuable initial predictions.

-

Protocol: Ligand-Based Pharmacophore Modeling and Target Prediction

-

Generate a 3D conformation of 3-(1-Methylpyrazol-4-yl)butan-1-amine using computational chemistry software (e.g., Schrödinger Maestro, MOE).

-

Utilize online target prediction servers (e.g., SwissTargetPrediction, SuperPred) to identify potential protein targets based on structural similarity to known ligands.

-

Perform a more detailed pharmacophore-based screening against a database of known H3R antagonists and VMAT2 inhibitors to assess the structural fit.

-

Broad-Panel Radioligand Binding Assays

A commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) is the most efficient method for an initial unbiased assessment of the compound's binding affinity against a wide range of receptors, ion channels, transporters, and enzymes.

-

Experimental Workflow: Broad-Panel Screening

-

Synthesize and purify a sufficient quantity of 3-(1-Methylpyrazol-4-yl)butan-1-amine.

-

Submit the compound for screening against a panel of at least 40-50 common CNS targets at a single high concentration (e.g., 10 µM).

-

Analyze the initial results to identify any targets showing significant inhibition (typically >50%) of radioligand binding.

-

Caption: Workflow for Phase 1 Target Identification.

Dose-Response Binding Assays for Hit Validation

For any "hits" identified in the broad-panel screen, the next crucial step is to determine their binding affinity (Ki) through dose-response experiments. This will confirm the initial findings and allow for the ranking of targets based on potency.

-

Protocol: Radioligand Competition Binding Assay (Example for H3R)

-

Materials: Membranes from cells stably expressing the human H3 receptor, [3H]-Nα-methylhistamine (a high-affinity H3R radioligand), 3-(1-Methylpyrazol-4-yl)butan-1-amine, and appropriate buffer solutions.

-

Procedure: a. In a 96-well plate, add a fixed concentration of the H3R-expressing membranes. b. Add a fixed concentration of [3H]-Nα-methylhistamine (typically at its Kd value). c. Add increasing concentrations of 3-(1-Methylpyrazol-4-yl)butan-1-amine (e.g., from 1 pM to 100 µM). d. Incubate at room temperature for a defined period to reach equilibrium. e. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. f. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

| Parameter | Description |

| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant, which represents the affinity of the test compound for the receptor. |

| Cheng-Prusoff Equation | Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |

Part 3: Phase 2 - Elucidation of Molecular Mechanism

Once a primary target has been validated, the focus shifts to understanding the nature of the interaction and its functional consequences.

Functional Assays to Determine Agonism vs. Antagonism

For GPCR targets like the H3R, it is essential to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the endogenous agonist).

-

Protocol: [35S]GTPγS Binding Assay (for GPCRs)

-

Principle: This assay measures the activation of G-proteins, which is the first step in the signaling cascade following GPCR activation. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

-

Procedure: a. Prepare membranes from cells expressing the target GPCR. b. In the presence of GDP, incubate the membranes with increasing concentrations of 3-(1-Methylpyrazol-4-yl)butan-1-amine. c. To test for antagonistic activity, perform the same experiment in the presence of a known agonist (e.g., histamine for H3R). d. Add [35S]GTPγS and incubate. e. Separate bound and free [35S]GTPγS by filtration. f. Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Interpretation: An increase in [35S]GTPγS binding indicates agonism. A rightward shift in the dose-response curve of the known agonist in the presence of the test compound indicates antagonism.

-

Caption: Workflow for Phase 2 Molecular Mechanism Elucidation.

Transporter Inhibition Assays (Example for VMAT2)

If the primary target is identified as a transporter like VMAT2, functional assays will focus on its ability to inhibit substrate uptake.

-

Protocol: [3H]-Dopamine Uptake Assay in VMAT2-Expressing Vesicles

-

Materials: Vesicles isolated from cells or tissues expressing high levels of VMAT2, [3H]-dopamine, ATP, and 3-(1-Methylpyrazol-4-yl)butan-1-amine.

-

Procedure: a. Pre-incubate the vesicles with increasing concentrations of the test compound. b. Initiate the uptake reaction by adding [3H]-dopamine and ATP (VMAT2-mediated transport is ATP-dependent). c. After a defined incubation period, terminate the reaction by rapid filtration. d. Measure the amount of [3H]-dopamine taken up into the vesicles by scintillation counting.

-

Data Analysis: Calculate the IC50 for the inhibition of dopamine uptake.

-

Part 4: Phase 3 - In Vitro and In Vivo Pharmacological Profiling

With a clear understanding of the molecular mechanism, the next phase is to evaluate the compound's effects in more complex biological systems to assess its cellular and physiological consequences.

Cellular Assays in a Physiologically Relevant Context

-

Example for H3R Antagonism: Neurotransmitter Release from Synaptosomes

-

Protocol:

-

Prepare synaptosomes (isolated nerve terminals) from a relevant brain region (e.g., cortex or striatum).

-

Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-histamine or [3H]-acetylcholine).

-

Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration).

-

Measure the amount of released neurotransmitter in the presence and absence of 3-(1-Methylpyrazol-4-yl)butan-1-amine.

-

-

Expected Outcome: An H3R antagonist is expected to enhance the depolarization-evoked release of histamine and other neurotransmitters.

-

In Vivo Models to Assess Physiological Effects

The final step is to evaluate the compound's effects in animal models to understand its in vivo pharmacology and potential therapeutic utility.

-

Example for H3R Antagonism: Nootropic Effects in a Rodent Model

-

Model: The Novel Object Recognition (NOR) test in rats or mice is a widely used assay to assess learning and memory.

-

Protocol:

-

Administer 3-(1-Methylpyrazol-4-yl)butan-1-amine or vehicle to the animals.

-

During the training phase, expose the animals to two identical objects.

-

After a retention interval, expose the animals to one familiar object and one novel object.

-

Measure the time spent exploring each object.

-

-

Expected Outcome: A compound with nootropic effects is expected to increase the time spent exploring the novel object, indicating improved memory of the familiar object.

-

Part 5: Data Synthesis and Reporting

A comprehensive report should be compiled, integrating the findings from all phases of the investigation. This report should include:

-

A summary of the binding affinity (Ki) and functional potency (IC50 or EC50) of 3-(1-Methylpyrazol-4-yl)butan-1-amine at its primary target(s).

-

A clear description of its molecular mechanism of action (e.g., competitive antagonist at the H3R).

-

Data from cellular and in vivo models demonstrating the physiological consequences of target engagement.

-

A discussion of the potential therapeutic implications of the observed pharmacological profile.

| Experimental Phase | Key Question | Primary Output |

| Phase 1 | What are the molecular targets? | Ki values for high-affinity targets. |

| Phase 2 | How does it interact with the target? | Agonist/antagonist/inhibitor profile and functional potency. |

| Phase 3 | What are the physiological effects? | Cellular and in vivo pharmacological data. |

By following this systematic and rigorous approach, researchers can confidently and accurately elucidate the mechanism of action of novel compounds like 3-(1-Methylpyrazol-4-yl)butan-1-amine, paving the way for their potential development as new therapeutic agents.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

-

PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

PubMed. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. Available from: [Link]

-

Wikipedia. (n.d.). H3 receptor antagonist. Available from: [Link]

-

PubMed. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available from: [Link]

-

PMC. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Available from: [Link]

-

ACS Publications. (2000). Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Available from: [Link]

-

Patsnap Synapse. (2025). What are the preclinical assets being developed for VMAT2?. Available from: [Link]

-

JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available from: [Link]

- Google Patents. (2014). US10940141B1 - Methods for the administration of certain VMAT2 inhibitors.

-

PMC. (2010). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Available from: [Link]

-

eLife. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. Available from: [Link]

-

MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Available from: [Link]

-

PubMed. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. Available from: [Link]

-

PMC. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

-

Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]

-

ResearchGate. (2014). (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. What are the preclinical assets being developed for VMAT2? [synapse.patsnap.com]

- 11. US10940141B1 - Methods for the administration of certain VMAT2 inhibitors - Google Patents [patents.google.com]

- 12. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 15. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 3-(1-Methylpyrazol-4-yl)butan-1-amine

An In-depth Technical Guide to the Solubility and Stability of 3-(1-Methylpyrazol-4-yl)butan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 3-(1-Methylpyrazol-4-yl)butan-1-amine, focusing on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural attributes influencing the compound's behavior in various media, outline robust methodologies for empirical assessment, and explore potential degradation pathways under stress conditions. The insights and protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility in a research and development setting.

Introduction and Molecular Overview

3-(1-Methylpyrazol-4-yl)butan-1-amine is a heterocyclic compound featuring a 1-methylpyrazole ring linked to a butan-1-amine side chain. The presence of both a substituted pyrazole moiety, a common scaffold in medicinal chemistry[1], and a primary amine functional group dictates its physicochemical properties. The pyrazole ring offers a unique combination of aromaticity and hydrogen bonding capabilities, while the primary amine group imparts basicity and a potential for salt formation, significantly influencing solubility and stability. A thorough understanding of these characteristics is paramount for its application in pharmaceutical research, from early-stage discovery to formulation development.

Molecular Structure:

Caption: Chemical structure of 3-(1-Methylpyrazol-4-yl)butan-1-amine.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Implications |

| Molecular Formula | C₉H₁₇N₃ | |

| Molecular Weight | 167.25 g/mol | Influences diffusion and solubility characteristics. |

| pKa (amine) | ~9.5 - 10.5 | The primary amine is basic and will be protonated at physiological pH, enhancing aqueous solubility. |

| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity. The molecule possesses both polar (amine, pyrazole nitrogens) and non-polar (butyl chain, methyl group) regions. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 (from pyrazole nitrogens) | The pyrazole ring nitrogens can accept hydrogen bonds. |

| General Solubility | Expected to be soluble in polar organic solvents and acidic aqueous solutions. Limited solubility in neutral water and non-polar solvents.[2][3] | The amine group's ability to be protonated is key to its aqueous solubility. |

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter that affects its bioavailability and suitability for various experimental and formulation contexts. The structure of 3-(1-Methylpyrazol-4-yl)butan-1-amine suggests a pH-dependent aqueous solubility profile.

Expected Solubility Behavior

-

Aqueous Media: Due to the basic primary amine, the compound is expected to exhibit higher solubility in acidic to neutral pH environments where it can form a soluble ammonium salt. In basic solutions (pH > pKa), it will exist as the free base, likely leading to decreased aqueous solubility.

-

Organic Solvents: Good solubility is anticipated in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetonitrile, DMSO, and DMF.[2] Solubility in non-polar solvents like hexane is expected to be low.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of the target compound in various media. The principle relies on creating a saturated solution and quantifying the concentration of the dissolved compound.

Caption: Workflow for equilibrium solubility determination.

Methodology:

-

Preparation: Add an excess amount of solid 3-(1-Methylpyrazol-4-yl)butan-1-amine to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, ethanol). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Sampling: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method, such as RP-HPLC with UV detection.[2]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Strategies for Solubility Enhancement

For applications requiring higher concentrations, particularly in aqueous media, several strategies can be employed:

-

pH Adjustment: Lowering the pH of the aqueous medium will protonate the primary amine, forming a more soluble salt. This is often the most effective and straightforward approach.

-

Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or DMSO can significantly increase the solubility of organic compounds in aqueous solutions.[2]

-

Formulation Approaches: For drug development, advanced techniques such as creating amorphous solid dispersions or using cyclodextrins can be explored to enhance aqueous solubility and dissolution rates.[2]

Stability Profile and Degradation Pathways

Assessing the stability of a molecule is crucial for determining its shelf-life, appropriate storage conditions, and potential liabilities during development.[4] Forced degradation studies are an essential tool for this purpose, providing insights into potential degradation pathways under stressed conditions.[5][6][7]

Potential Chemical Liabilities

The structure of 3-(1-Methylpyrazol-4-yl)butan-1-amine contains two primary functional groups of interest for stability:

-

Pyrazole Ring: While the pyrazole ring itself is generally stable and resistant to oxidation[8], substituents can alter its reactivity. The N-methyl group is stable, but the overall electronic nature of the ring could be susceptible to strong acidic or photolytic conditions.

-

Primary Amine: Primary amines are susceptible to both oxidative and thermal degradation.[9][10] Oxidation can occur in the presence of oxygen, metal ions, or oxidizing agents, potentially leading to imines, aldehydes, or other degradation products.[10]

Experimental Protocol: Forced Degradation Studies

This protocol is designed to systematically evaluate the stability of the compound under various stress conditions as recommended by ICH guidelines.[11] A target degradation of 5-20% is generally considered optimal for identifying degradation products without excessively degrading the parent molecule.[7][11]

Methodology:

-

Sample Preparation: Prepare solutions of 3-(1-Methylpyrazol-4-yl)butan-1-amine at a known concentration (e.g., 1 mg/mL) in appropriate solvents.[11]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).[12]

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.[12]

-

Oxidative Degradation: Expose the sample to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[12]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105°C).[12]

-

Photolytic Degradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (combination of UV and visible light).[11]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Proposed Degradation Pathways

Based on the known chemistry of primary amines and heterocyclic compounds, several degradation pathways can be proposed.

Caption: Proposed major degradation pathways for the molecule.

-

Oxidative Degradation: The primary amine is the most likely site of oxidation. This can proceed through the formation of an imine intermediate, which can then hydrolyze to form the corresponding aldehyde and ammonia.[10]

-

Thermal Degradation: At high temperatures, primary amines can undergo complex reactions. One potential pathway, especially in the presence of CO₂, is the formation of carbamates which can lead to urea-type dimers.[13][14]

-

Photolytic Degradation: High-energy UV light could potentially induce cleavage of the pyrazole ring, although pyrazoles are generally quite stable.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and widely applicable choice.[15][16]

Table: Suggested Starting RP-HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides a source of protons to ensure the amine is ionized and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is recommended to ensure elution of the parent compound and any potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~210-230 nm | Pyrazole rings typically have UV absorbance in this region. An experimental UV scan should be performed to determine the λmax. |

| Column Temperature | 30°C | Provides reproducible retention times. |

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of 3-(1-Methylpyrazol-4-yl)butan-1-amine:

-

Temperature: Store at cool to cold temperatures (2-8°C or -20°C) to minimize thermal degradation.[12]

-

Atmosphere: For long-term storage, particularly of the solid material, storage under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.[12]

-

Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.[12]

-

Moisture: Store in a dry environment, possibly with a desiccant, to prevent moisture absorption which can facilitate certain degradation pathways.[12]

References

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Engineering Research & Technology.

- Improving solubility of pyrazole deriv

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Applied Pharmaceutical Science.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.

- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.

- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky UKnowledge.

- Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). BenchChem.

- Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). BenchChem.

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). Bioorganic & Medicinal Chemistry Letters.

- Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). BenchChem.

- Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014, May 19).

- Amine Degradation. (2026, February 3).

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Journal of Drug Delivery and Therapeutics.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 9). Organic Letters.

- Analytical Methods for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples. (n.d.). BenchChem.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024).

- Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy.

Sources